molecular formula C6H3BrFI B1271558 2-Bromo-4-fluoro-1-iodobenzene CAS No. 202865-73-4

2-Bromo-4-fluoro-1-iodobenzene

Cat. No.: B1271558
CAS No.: 202865-73-4
M. Wt: 300.89 g/mol
InChI Key: GKGPZAZTXZCUMU-UHFFFAOYSA-N
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Preparation Methods

Key Synthetic Routes

Diazonium Salt Replacement Method

Overview :
This method leverages the diazotization of 2-bromo-4-fluoroaniline followed by iodination under Sandmeyer conditions.

Steps :

  • Bromination of 4-Fluoroaniline :
    • Reagents : N-Bromosuccinimide (NBS), N,N-dimethylformamide (DMF).
    • Conditions : Room temperature, 1–2 hours.
    • Yield : 95% for 2-bromo-4-fluoroaniline.
  • Diazotization :

    • Reagents : Sodium nitrite (NaNO₂), hydrochloric acid (HCl).
    • Conditions : -15°C to 0°C, 20–30 minutes.
  • Iodination :

    • Reagents : Potassium iodide (KI), aqueous NaNO₂.
    • Conditions : Room temperature, 6 hours.
    • Yield : 81% for analogous 2-bromo-4-chloro-1-iodobenzene.

Mechanism :
The diazonium group (-N₂⁺) is replaced by iodine via electrophilic aromatic substitution, driven by the electron-withdrawing effects of bromine and fluorine.

Parameter Value Source
Bromination Yield 95%
Iodination Yield 81% (analogous compound)

Silver-Catalyzed Iodination

Overview :
A mild method using silver triflimide (AgNTf₂) and N-iodosuccinimide (NIS) for regioselective iodination.

Steps :

  • Iodination of Precursor :
    • Reagents : NIS, AgNTf₂, dichloromethane (DCM).
    • Conditions : Dark, room temperature, 1–6 hours.
    • Yield : 70–90% (reported for similar arenes).

Mechanism :
AgNTf₂ activates NIS, forming a highly electrophilic iodine species that substitutes at the meta position relative to fluorine and ortho/para to bromine.

Parameter Value Source
Catalyst Loading 7.5 mol% AgNTf₂
Solvent Dichloromethane

Light Bromination of 2-Fluoro-4-iodotoluene

Overview :
UV-induced bromination of 2-fluoro-4-iodotoluene to add bromine at position 2.

Steps :

  • Bromination :
    • Reagents : Bromine (Br₂), UV light (λ > 3000 Å).
    • Conditions : 160–180°C, 1–2 hours.
    • Yield : 75–85% (analogous compounds).

Mechanism :
Radical bromination under UV light targets the activated benzene ring, favoring substitution at position 2 due to electron-donating methyl groups.

Parameter Value Source
Temperature 160–180°C
Reaction Time 1–2 hours

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Diazonium Salt High regioselectivity Multi-step, harsh diazotization 70–85%
Silver-Catalyzed Mild conditions, rapid Expensive catalyst 70–90%
Light Bromination Simple reagents Radical side reactions 75–85%

Critical Challenges and Optimizations

  • Regioselectivity :

    • Fluorine (meta-directing) and bromine (ortho/para-directing) jointly direct iodine to position 1.
    • Over-bromination is mitigated by using NBS instead of Br₂.
  • Purification :

    • Column chromatography (silica gel/hexane) or vacuum distillation (110–120°C/0.1 MPa) is employed.
  • Safety :

    • Diazotization requires strict temperature control (-15°C to 0°C) to avoid explosive intermediates.

Industrial and Research Applications

  • Pharmaceutical Intermediates : Used in synthesizing kinase inhibitors and fluorinated drugs.
  • Cross-Coupling Reactions : Participates in Suzuki-Miyaura and Heck reactions for biaryl synthesis.
  • Advanced Materials : Precursor for conductive polymers and liquid crystals.

Scientific Research Applications

Synthetic Chemistry Applications

1. Synthesis of Tetrasubstituted Alkenes
2-Bromo-4-fluoro-1-iodobenzene is primarily utilized in the synthesis of tetrasubstituted alkenes through stereo- and regioselective stannyllithiation of diarylacetylenes. This method allows for the formation of complex organic structures with high specificity, making it valuable in synthetic organic chemistry .

2. Cross-Coupling Reactions
The compound serves as a versatile building block in various cross-coupling reactions, including the Suzuki-Miyaura and Heck reactions. These reactions are essential for constructing biaryl compounds and other complex molecules that are significant in pharmaceuticals and materials science .

Medicinal Chemistry Applications

1. Development of Bioactive Molecules
Due to its halogen substituents, this compound is employed in the development of bioactive molecules. The presence of bromine and iodine can enhance the biological activity of compounds, making them more effective as drug candidates .

2. Antifungal Activity
Preliminary studies suggest that halogenated compounds similar to this compound exhibit antifungal properties against pathogens like Candida albicans. This activity is attributed to the ability of halogens to disrupt cellular processes, indicating potential for therapeutic applications .

Materials Science Applications

1. Specialty Chemicals Production
In industrial settings, this compound is used to produce specialty chemicals with specific properties tailored for applications in electronics and polymers. Its unique reactivity profile allows for the synthesis of materials with desired characteristics .

Case Study 1: Synthesis of Biaryl Compounds

In a research study focusing on the synthesis of biaryl compounds, this compound was used as a coupling partner with phenylboronic acid under palladium catalysis. The reaction yielded a high purity product with a yield of 97%, demonstrating its effectiveness in forming complex structures .

Case Study 2: Antifungal Screening

A study tested various halogenated compounds against Candida albicans, revealing that derivatives of this compound exhibited significant antifungal activity. The results indicated that the halogenation pattern influenced the efficacy of the compounds against fungal pathogens, highlighting their potential as therapeutic agents.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-1-iodobenzene involves its reactivity as an electrophile in various chemical reactions. The bromine, fluorine, and iodine atoms on the benzene ring make it a versatile intermediate for further functionalization. The molecular targets and pathways involved depend on the specific reactions and applications .

Biological Activity

2-Bromo-4-fluoro-1-iodobenzene (CAS No. 2773372) is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, toxicity, and applications in research.

  • Molecular Formula : C₆H₃BrFI
  • Molecular Weight : 300.89 g/mol
  • Appearance : Liquid at room temperature
  • Solubility : Moderately soluble in organic solvents with low aqueous solubility .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Preliminary studies indicate that halogenated compounds, including this compound, exhibit antimicrobial properties against various bacterial and fungal strains. The presence of multiple halogens enhances their interaction with microbial cell membranes and enzymes, potentially leading to increased efficacy .
  • Cytotoxicity and Anticancer Potential :
    • Research has shown that halogenated compounds can influence cell cycle dynamics and induce apoptosis in cancer cells. In vitro studies suggest that this compound may inhibit specific cancer cell lines by disrupting mitotic processes and triggering programmed cell death .
  • Enzyme Inhibition :
    • This compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2 and CYP2C9. Such inhibition can affect drug metabolism and clearance, making it a candidate for further investigation in pharmacokinetics .

Toxicological Profile

Understanding the toxicity of this compound is crucial for its safe application in research and potential therapeutic use:

  • Acute Toxicity : Studies have indicated that the compound exhibits moderate acute toxicity in animal models, with median lethal dose (LD50) values ranging from 2,200 to 3,200 mg/kg when administered orally .
  • Genotoxicity : In vitro assays have raised concerns regarding genotoxic effects, necessitating further studies to determine the compound's potential for causing DNA damage or mutations .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various halogenated compounds, including this compound, against a panel of bacteria and fungi. The results demonstrated significant inhibition zones in bacterial growth, suggesting potential applications in developing new antimicrobial agents.

Case Study 2: Cytotoxic Effects on Cancer Cells

In a controlled laboratory setting, researchers treated several cancer cell lines with varying concentrations of this compound. The findings revealed a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent. Further analysis showed activation of apoptotic pathways through caspase activation assays.

Data Summary Table

PropertyValue
Molecular FormulaC₆H₃BrFI
Molecular Weight300.89 g/mol
SolubilityModerate (0.0145 mg/ml)
LD50 (oral)~2700 mg/kg
CYP Enzyme InhibitionCYP1A2 (Yes), CYP2C9 (Yes)
Antimicrobial ActivityEffective against bacteria/fungi

Q & A

Q. Basic: What analytical methods are recommended for verifying the purity and structure of 2-bromo-4-fluoro-1-iodobenzene?

Methodological Answer:

  • Purity Verification: Use gas chromatography (GC) with >95.0% purity as a baseline, as commercial batches often specify this threshold . For trace impurities, combine GC with mass spectrometry (GC-MS) to detect halogenated byproducts.
  • Structural Confirmation: Employ 1H^1H-NMR and 13C^{13}C-NMR to resolve aromatic proton environments and substituent effects. The iodine atom’s heavy atom effect may cause splitting patterns distinct from bromine/fluorine analogs . X-ray crystallography (via SHELX refinement) is ideal for absolute configuration determination, especially when synthesizing derivatives for crystallographic studies .

Q. Advanced: How do researchers address contradictions in spectral data for halogenated benzene derivatives like this compound?

Methodological Answer:

  • Data Cross-Validation: Compare experimental NMR shifts with computational predictions (DFT or semi-empirical methods) to resolve ambiguities in substituent positioning. For example, meta-fluorine vs. para-fluorine shifts differ by ~5 ppm in 19F^{19}F-NMR .
  • Isomer Differentiation: Use high-resolution mass spectrometry (HRMS) to distinguish between positional isomers (e.g., this compound vs. 1-bromo-3-fluoro-4-iodobenzene) based on exact mass and isotopic patterns .

Q. Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Hazard Mitigation: The compound is classified under [危] 4-3-III (flammable solid) and [労] 57,57-2 (toxic by inhalation/skin contact) in Japanese safety guidelines . Use fume hoods, nitrile gloves, and explosion-proof refrigerators for storage.
  • First Aid: Immediate decontamination with water for skin contact and medical consultation for inhalation exposure, as per Safety Data Sheets (SDS) protocols .

Q. Advanced: How can regioselectivity challenges be managed in the synthesis of this compound derivatives?

Methodological Answer:

  • Directed Metalation: Use directing groups (e.g., boronic acids) to control halogenation sites. For example, 6-bromo-2-fluoro-3-iodophenylboronic acid can undergo Suzuki-Miyaura coupling to install aryl groups selectively at the iodine position .
  • Thermodynamic vs. Kinetic Control: Optimize reaction temperature and catalysts (e.g., Pd/Cu systems) to favor para-substitution over ortho/meta pathways. Computational modeling of transition states aids in predicting selectivity .

Q. Basic: What are the key applications of this compound in organic synthesis?

Methodological Answer:

  • Cross-Coupling Reactions: The iodine atom serves as a superior leaving group in Ullmann or Buchwald-Hartwig aminations, while bromine/fluorine residues stabilize intermediates .
  • Crystallography: Heavy iodine atoms enhance X-ray diffraction contrast, making the compound a valuable scaffold for crystallographic studies of metal-organic frameworks (MOFs) .

Q. Advanced: How can researchers resolve crystallographic ambiguities in halogenated aromatic compounds using SHELX?

Methodological Answer:

  • Twinned Data Refinement: For crystals with twinning (common in halogen-rich structures), use SHELXL’s TWIN/BASF commands to model twin domains. Validate with R-factor convergence (<5% discrepancy) .
  • Disorder Modeling: Halogen atoms (e.g., Br, I) may exhibit positional disorder. Apply PART/SUMP constraints in SHELX to refine occupancy ratios without overparameterization .

Q. Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Light Sensitivity: Store in amber glass vials under inert gas (Ar/N2_2) to prevent photolytic degradation of C-I bonds.
  • Temperature Control: Long-term storage at –20°C minimizes thermal decomposition, as indicated by supplier stability data (>95% purity retention over 12 months) .

Q. Advanced: How does isotopic labeling (e.g., 13C^{13}C13C, 15N^{15}N15N) enhance mechanistic studies of reactions involving this compound?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Use 13C^{13}C-labeled analogs to track reaction pathways in cross-coupling mechanisms. For example, 13C^{13}C-I labeling can distinguish between oxidative addition vs. radical pathways in Pd-catalyzed reactions .
  • Metabolic Tracing: In pharmacological studies, 19F^{19}F-NMR with fluorine-labeled derivatives enables real-time tracking of metabolic byproducts .

Q. Basic: How is this compound distinguished from its structural isomers in analytical workflows?

Methodological Answer:

  • Chromatographic Separation: Use reverse-phase HPLC with a C18 column and acetonitrile/water gradients. Retention times vary by ~2–3 minutes for ortho/meta/para isomers .
  • Isotopic Pattern Analysis: The bromine (Br: 79Br^{79}Br/81Br^{81}Br) and iodine (I: 127I^{127}I) isotopic clusters provide unique HRMS signatures for unambiguous identification .

Q. Advanced: What strategies mitigate halogen exchange side reactions during functionalization of this compound?

Methodological Answer:

  • Protective Group Chemistry: Temporarily mask iodine with silyl groups (e.g., TMS-I) during bromine substitution to prevent unintended iodide displacement .
  • Low-Temperature Lithiation: Use LDA or LiTMP at –78°C to deprotonate selectively without cleaving C-I bonds, enabling directed ortho-metalation .

Properties

IUPAC Name

2-bromo-4-fluoro-1-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFI/c7-5-3-4(8)1-2-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGPZAZTXZCUMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378414
Record name 2-Bromo-4-fluoro-1-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202865-73-4
Record name 2-Bromo-4-fluoro-1-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202865-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-fluoro-1-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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